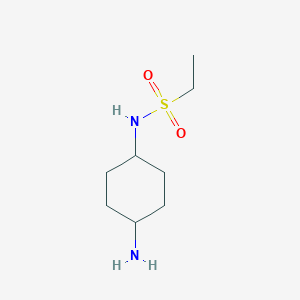
1-(4'-Methylphenyl)-butane-1,4-diol
Übersicht
Beschreibung
1-(4’-Methylphenyl)-butane-1,4-diol is an organic compound characterized by a butane backbone with a methylphenyl group attached to the first carbon and hydroxyl groups on the first and fourth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4’-Methylphenyl)-butane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 4’-methylpropiophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4’-Methylphenyl)-butane-1,4-diol may involve catalytic hydrogenation of 4’-methylpropiophenone using a palladium or platinum catalyst under high pressure and temperature . This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4’-Methylphenyl)-butane-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 4’-Methylphenylbutanone.
Reduction: 1-(4’-Methylphenyl)-butane.
Substitution: 1-(4’-Methylphenyl)-butane-1,4-dichloride.
Wissenschaftliche Forschungsanwendungen
1-(4’-Methylphenyl)-butane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4’-Methylphenyl)-butane-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes, potentially inhibiting or activating certain biochemical pathways . The methylphenyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)-ethanol: Shares the methylphenyl group but has a shorter carbon chain and only one hydroxyl group.
4-Methylpropiophenone: A precursor in the synthesis of 1-(4’-Methylphenyl)-butane-1,4-diol, lacking the hydroxyl groups.
1-(4-Methylphenyl)-1-propanol: Similar structure but with a different position of the hydroxyl group.
Uniqueness: 1-(4’-Methylphenyl)-butane-1,4-diol is unique due to its dual hydroxyl groups, which provide versatility in chemical reactions and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)butane-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7,11-13H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJUDVBNMKQPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)





![Imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3154942.png)
